
(R)-2-(1-Nitronaphthalen-2-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1-Nitronaphthalen-2-yl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring attached to a nitronaphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Nitronaphthalen-2-yl)pyrrolidine typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 1-nitronaphthalene.
Formation of Pyrrolidine Derivative: The 1-nitronaphthalene is then reacted with ®-pyrrolidine under specific conditions to form the desired compound. This step may involve the use of a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production methods for ®-2-(1-Nitronaphthalen-2-yl)pyrrolidine would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(1-Nitronaphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The major product is typically the corresponding amine.
Substitution: Products vary based on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
®-2-(1-Nitronaphthalen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of ®-2-(1-Nitronaphthalen-2-yl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological molecules, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(1-Nitronaphthalen-2-yl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(1-Nitronaphthalen-2-yl)pyrrolidine: The racemic mixture of the compound.
Other nitronaphthalene derivatives: Compounds with similar structures but different substituents on the naphthalene ring.
Uniqueness
®-2-(1-Nitronaphthalen-2-yl)pyrrolidine is unique due to its chiral nature, which can result in specific interactions with chiral environments in biological systems. This can lead to distinct pharmacological properties compared to its enantiomer or racemic mixture.
Eigenschaften
Molekularformel |
C14H14N2O2 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
(2R)-2-(1-nitronaphthalen-2-yl)pyrrolidine |
InChI |
InChI=1S/C14H14N2O2/c17-16(18)14-11-5-2-1-4-10(11)7-8-12(14)13-6-3-9-15-13/h1-2,4-5,7-8,13,15H,3,6,9H2/t13-/m1/s1 |
InChI-Schlüssel |
BAYCCZMXMWPLRS-CYBMUJFWSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1CC(NC1)C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate](/img/structure/B13326054.png)
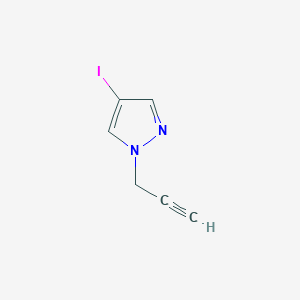
![2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B13326065.png)
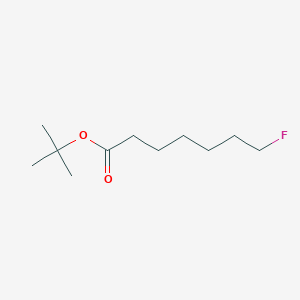
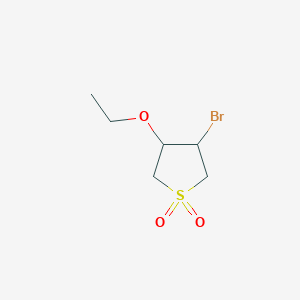
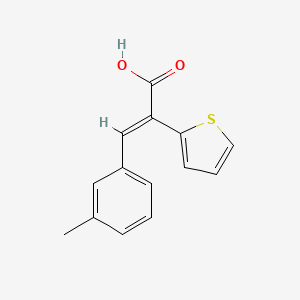
![5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13326089.png)
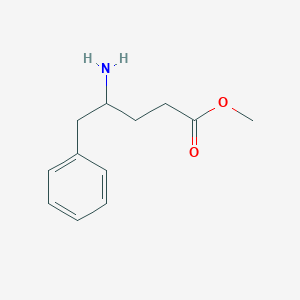
![2-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13326099.png)
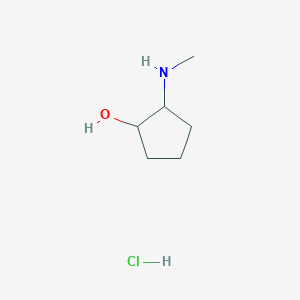
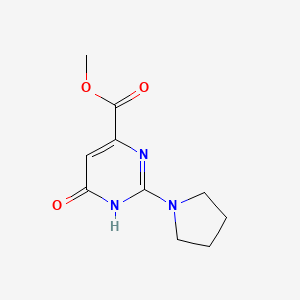
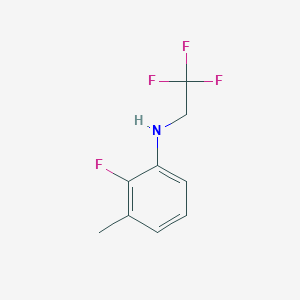
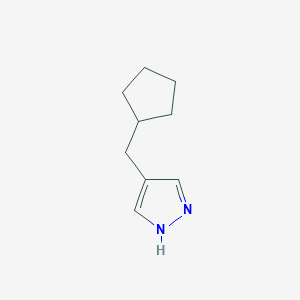
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide](/img/structure/B13326129.png)
